![molecular formula C17H17ClN4O B4839482 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4839482.png)
1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole
Overview
Description
1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits unique biochemical and physiological effects and has been extensively studied for its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole exhibits unique biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole in lab experiments is its unique biochemical and physiological effects. This compound exhibits a range of activities that make it a valuable tool for studying various metabolic pathways. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to avoid any adverse effects.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole. One area of interest is the development of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound for this indication. Another area of interest is the study of the anticancer properties of this compound. Future studies should focus on elucidating the mechanism of action of this compound in cancer cells and identifying potential targets for therapy. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an area of interest for future research.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-11-8-12(2)17(13(3)9-11)23-10-16-19-20-21-22(16)15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSCPCETSGQEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.